molecular formula C21H26N2O5S B256244 N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Numéro de catalogue B256244
Poids moléculaire: 418.5 g/mol
Clé InChI: PDICWPNEFZEFLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has shown promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity.

Mécanisme D'action

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A to the receptor. Orexin-A is a neuropeptide that is primarily produced in the hypothalamus and plays a crucial role in regulating wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior. It also reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing, which may contribute to its efficacy in reducing drug-seeking behavior.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its selectivity for the orexin-1 receptor. This means that it can specifically target the activity of orexin-A without affecting other neurotransmitter systems. Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to have a long half-life in vivo, which allows for sustained effects.
One of the limitations of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans, which may limit its translation to clinical settings.

Orientations Futures

There are several potential future directions for research on N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide. One area of interest is its potential as a treatment for sleep disorders, particularly narcolepsy and insomnia. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Another area of interest is its potential as a treatment for addiction, particularly drug addiction. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Additionally, there is potential for N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide to be used in combination with other therapies for the treatment of obesity. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy in combination with other therapies.
Overall, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide shows promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity. Further research is needed to determine its optimal use in humans and its long-term safety and efficacy.

Méthodes De Synthèse

The synthesis of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.

Applications De Recherche Scientifique

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research is sleep disorders, particularly narcolepsy and insomnia. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to increase wakefulness and reduce sleep fragmentation in animal models of narcolepsy and insomnia.
Another area of research is addiction, specifically drug addiction. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction. This suggests that N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide may be a potential treatment for drug addiction.
Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been studied as a potential treatment for obesity. Orexin-1 receptor has been implicated in regulating food intake and energy expenditure, and N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to reduce food intake and body weight in animal models of obesity.

Propriétés

Nom du produit

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

Formule moléculaire

C21H26N2O5S

Poids moléculaire

418.5 g/mol

Nom IUPAC

N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C21H26N2O5S/c1-26-19-8-4-3-7-17(19)18(23-11-5-2-6-12-23)14-22-29(24,25)16-9-10-20-21(13-16)28-15-27-20/h3-4,7-10,13,18,22H,2,5-6,11-12,14-15H2,1H3

Clé InChI

PDICWPNEFZEFLM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

SMILES canonique

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.